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Abstract
This technical guide provides a comprehensive overview of the identification, characterization,

and quantification of related compounds and isomers of sofosbuvir, a direct-acting antiviral

agent critical in the treatment of Hepatitis C. The guide details experimental protocols for forced

degradation studies, analytical method validation, and structural elucidation of impurities.

Quantitative data is systematically presented in tabular format to facilitate comparison and

analysis. Furthermore, key metabolic and degradation pathways are illustrated using Graphviz

diagrams to provide a clear visual representation of the molecular transformations. This

document is intended to serve as a valuable resource for researchers and professionals

involved in the development, quality control, and regulatory submission of sofosbuvir.

Introduction
Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]

propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It

is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential

for viral replication.[2] The purity and impurity profile of the active pharmaceutical ingredient

(API) are critical for its safety and efficacy. Impurities can arise from the manufacturing process,

degradation of the drug substance, or interaction with excipients.[2] This guide outlines the
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methodologies for identifying and controlling such impurities, including process-related

impurities, degradation products, and isomers.

Sofosbuvir and Its Principal Related Compounds
The identification of sofosbuvir's related compounds is primarily achieved through forced

degradation studies and analysis of process impurities. Forced degradation studies, conducted

under stressed conditions such as acid, base, oxidation, heat, and light, help to elucidate the

degradation pathways and identify potential degradation products that might form under

storage or physiological conditions.[1][3]

Degradation Products
Forced degradation studies reveal that sofosbuvir is susceptible to degradation under acidic,

basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic

stress.[1][3] The major degradation products identified are a result of hydrolysis of the ester

and phosphoramidate linkages.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir
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Stress
Condition

Reagent/Para
meters

Degradation
(%)

Degradation
Products
Identified (DP)

Reference

Acid Hydrolysis
1N HCl, 80°C, 10

h
8.66

DP I (m/z

416.08)
[1]

Acid Hydrolysis
0.1N HCl, 70°C,

6 h
23 DP I (m/z 488) [3]

Base Hydrolysis
0.5N NaOH,

60°C, 24 h
45.97

DP IIa (m/z

453.13), DP IIb

(m/z 411.08)

[1]

Base Hydrolysis
0.1N NaOH,

70°C, 10 h
50 DP II (m/z 393.3) [3]

Oxidative
30% H₂O₂, 80°C,

2 days
0.79

DP III (m/z

527.15)
[1]

Oxidative
3% H₂O₂, 70°C,

7 days
19.02 DP III (m/z 393) [3]

Thermal 50°C, 21 days No degradation - [3]

Photolytic 254 nm, 24 h No degradation - [1]

Table 2: Characterization of Major Sofosbuvir Degradation Products
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Degradation
Product

Molecular
Formula

Molecular
Weight ( g/mol
)

Proposed
Structure
Name

Reference

DP I (Acid) C₁₆H₁₈FN₂O₈P 416.08

(R)-

((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-yl)methyl

phenyl hydrogen

phosphate

[1]

DP IIa (Base) C₁₆H₂₅FN₃O₉P 453.13

(S)-isopropyl 2-

((R)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(hydroxy)phosph

orylamino)propa

noate

[1]

DP IIb (Base) C₁₃H₁₉FN₃O₉P 411.08 (S)-2-((R)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

[1]
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uran-2-

yl)methoxy)

(hydroxy)phosph

orylamino)propa

noic acid

DP III (Oxidative) C₂₂H₂₇FN₃O₉P 527.15

(S)-isopropyl 2-

(((R)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(phenoxy)phosph

oryl)amino)propa

noate N-oxide

[1]

Process-Related Impurities and Isomers
Process-related impurities can include unreacted starting materials, intermediates, and by-

products from the synthesis of sofosbuvir.[2] Additionally, due to the presence of multiple chiral

centers in the sofosbuvir molecule, stereoisomers, particularly diastereomers, are critical

potential impurities that must be controlled. The desired isomer is the (S,R) configuration at the

phosphorus and alanine chiral centers, respectively.

Table 3: Known Sofosbuvir Process-Related Impurities and Isomers
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Impurity/Isomer
Name

Type Notes Reference

Sofosbuvir (R,R)-

diastereomer
Isomer

Diastereomer at the

phosphorus and

alanine centers.

[4]

Sofosbuvir (S,S)-

diastereomer
Isomer

Diastereomer at the

phosphorus and

alanine centers.

[4]

Sofosbuvir (R,S)-

diastereomer
Isomer

Diastereomer at the

phosphorus and

alanine centers.

[4]

GS-331007 Metabolite

The primary, inactive

nucleoside metabolite

of sofosbuvir.

[5]

Sofosbuvir D-

alaninate R, S Isomer
Isomer

Diastereomer at the

alanine moiety.
[4]

Sofosbuvir (R)-

Phosphate
Isomer

Epimer at the

phosphorus center.
[4]

Experimental Protocols
Detailed experimental protocols are crucial for the reproducible identification and quantification

of sofosbuvir and its related compounds. The following sections provide methodologies for

forced degradation studies and analytical techniques.

Forced Degradation Studies
The following protocols are based on established methods for inducing degradation of

sofosbuvir.[1][3]

3.1.1. Acid Hydrolysis

Dissolve 200 mg of sofosbuvir in 5 mL of 1N HCl.
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Reflux the solution at 80°C for 10 hours.

Neutralize the solution with ammonium bicarbonate.

Lyophilize the sample to obtain a crude solid.

Dissolve the solid in 4 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.2. Base Hydrolysis

Dissolve 200 mg of sofosbuvir in 5 mL of 0.5N NaOH.

Maintain the solution at 60°C for 24 hours.

Neutralize the solution with HCl.

Evaporate the solution to dryness.

Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.3. Oxidative Degradation

Dissolve 200 mg of sofosbuvir in 5 mL of 30% H₂O₂.

Maintain the solution at 80°C for 48 hours.

Evaporate the solution to obtain a solid residue.

Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.4. Thermal Degradation

Expose the solid drug substance to a temperature of 50°C for 21 days.[3]

Prepare a solution of the stressed sample in mobile phase for analysis.

3.1.5. Photolytic Degradation

Expose the solid drug substance to UV light at 254 nm for 24 hours.[1]
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Prepare a solution of the stressed sample in mobile phase for analysis.

Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is essential for separating sofosbuvir from its

degradation products and impurities.

Table 4: HPLC Method Parameters for Sofosbuvir and Related Substances

Parameter Condition 1 Condition 2

Column
X-Bridge BEH C18 (100 x 4.6

mm, 2.5 µm)

Agilent Eclipse XDB-C18 (250

x 4.6 mm, 5 µm)

Mobile Phase
A: 0.1% Formic acid in water;

B: Acetonitrile

0.1% Trifluoroacetic acid in

water:acetonitrile (50:50, v/v)

Elution Gradient Isocratic

Flow Rate 0.6 mL/min 1.0 mL/min

Column Temperature 35°C Ambient

Detection UV at 260 nm UV at 260 nm

Injection Volume 10 µL 20 µL

Reference [1] [6]

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown

impurities and metabolites.

Table 5: LC-MS/MS Method Parameters for Sofosbuvir and Metabolites in Human Plasma
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Parameter Condition

LC System UPLC

Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

Mobile Phase
Acetonitrile:5 mM Ammonium Formate:0.1%

Formic Acid (85:15:0.1, v/v/v)

Flow Rate 0.35 mL/min

MS System Triple Quadrupole

Ionization Mode Positive Electrospray Ionization (ESI+)

Detection Multiple Reaction Monitoring (MRM)

MRM Transitions
Sofosbuvir: m/z 530.3 → 261.26; GS-331007:

m/z 261.26 → 112.1

Reference [7]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is indispensable for the definitive structural confirmation of

isolated impurities.[1] Quantitative ³¹P-NMR can also be used for purity determination of

sofosbuvir.[8]

Table 6: NMR Parameters for Characterization of Sofosbuvir Degradation Products

Parameter Condition

Spectrometer Bruker 400 MHz

Nuclei ¹H, ¹³C, ³¹P, ¹⁹F, HSQC, HMBC

Solvent DMSO-d₆ or MeOD

Reference [1]

Key Pathways and Relationships
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Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-

461203. This active metabolite acts as a chain terminator for the HCV NS5B polymerase.[1]

Sofosbuvir
(Prodrug) Metabolite X

Carboxylesterase 1 /
Cathepsin A GS-331007 MonophosphateHINT1

GS-331007 DiphosphateUMP-CMPK

GS-331007
(Inactive Nucleoside)

Dephosphorylation

GS-461203
(Active Triphosphate)

NDPK

Click to download full resolution via product page

Caption: Metabolic activation pathway of sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Identification
A systematic workflow is essential for the comprehensive identification and characterization of

sofosbuvir-related compounds.
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Forced Degradation
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Caption: Workflow for identification of sofosbuvir degradation products.

Conclusion
The identification and control of related compounds and isomers are paramount to ensuring the

quality, safety, and efficacy of sofosbuvir. This guide has provided a detailed overview of the

common degradation products, process-related impurities, and isomers of sofosbuvir. The

experimental protocols for forced degradation studies and various analytical techniques,

including HPLC, LC-MS, and NMR, offer a practical framework for researchers in this field. The

systematic presentation of quantitative data and visual representation of key pathways are
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intended to aid in the comprehensive understanding and management of sofosbuvir impurities

throughout the drug development lifecycle. Adherence to these principles and methodologies

will support the consistent production of high-quality sofosbuvir, ultimately benefiting patients

with chronic Hepatitis C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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